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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of TNO155, a first-in-class, potent, and
selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. We will explore the
critical role of the SHP2 pathway in cancer, the uniqgue mechanism of TNO155's inhibitory
action, and a comprehensive summary of its preclinical and clinical development. This
document is intended to serve as a resource for researchers, scientists, and drug development
professionals working in oncology and targeted therapies.

The SHP2 Signaling Pathway: A Key Node in Cancer
Proliferation

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell
growth, differentiation, and survival.[1][2] It is a critical component of the RAS-mitogen-
activated protein kinase (MAPK) signaling pathway, acting as a positive regulator downstream
of various receptor tyrosine kinases (RTKs).[3][4] Dysregulation of the SHP2 pathway, often
through activating mutations or upstream signaling from aberrant RTKSs, is a key driver in a
multitude of human cancers.[5]

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein
tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[3] In its inactive state, the
N-SH2 domain blocks the PTP catalytic site, maintaining a closed conformation.[3] Upon
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stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated RTKs or
adaptor proteins via its SH2 domains. This interaction induces a conformational change,
relieving the autoinhibition and activating the phosphatase activity of the PTP domain.[3]
Activated SHP2 then dephosphorylates specific substrates, including proteins involved in the
RAS-RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival. SHP2 is also
implicated in the programmed cell death pathway (PD-1/PD-L1), highlighting its role in
modulating the tumor microenvironment and immune response.[1][2]
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Diagram 1: Simplified SHP2 Signaling Pathway and TNO155 Inhibition.
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TNO155: Mechanism of Allosteric Inhibition

TNO155 is an orally bioavailable, highly potent, and selective allosteric inhibitor of SHP2.[1][2]
Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, TNO155 binds
to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP
domains.[5] This binding stabilizes the auto-inhibited, closed conformation of SHP2, preventing
its activation.[5] By locking SHP2 in an inactive state, TNO155 effectively blocks downstream
signaling through the MAPK pathway, thereby inhibiting the growth of SHP2-dependent tumor
cells.
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Diagram 2: Mechanism of TNO155 Allosteric Inhibition of SHP2.

Preclinical Data Summary

TNO155 has demonstrated potent and selective inhibition of SHP2 in a variety of preclinical
models.
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In Vitro Potency

Parameter Value Reference

IC50 0.011 uM [6]

Pharmacokinetic Profile

Pharmacokinetic studies in multiple species have shown that TNO155 possesses favorable
drug-like properties, including good oral bioavailability.[6]

Clearanc

Volume of . Oral
] e o Half-life . . Referenc
Species . Distributi Bioavaila Tmax (h)
(mL/min/k (h) .
on (L/kg) bility (%)
9)
Mouse 24 3 2 78 0.8 [6]
Rat 15 7 8 100 1 [6]
Dog 4 3 9 >100 2 [6]
Monkey 6 4 9 60 2 [6]

In Vivo Efficacy

In vivo studies using patient-derived xenograft models have shown promising anti-tumor activity
of TNO155, particularly in combination with other targeted agents.[6] TNO155 has shown
synergistic effects when combined with inhibitors of KRAS G12C, BRAF, MEK, EGFR, and
CDK4/6, as well as with anti-PD-1 immunotherapy.[4][7] This is often due to TNO155's ability to
block feedback reactivation of the MAPK pathway that can occur in response to other targeted
therapies.[7]

Clinical Development of TNO155

TNO155 is currently being evaluated in multiple clinical trials for the treatment of advanced
solid tumors, both as a single agent and in combination with other anti-cancer therapies.
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Phase I/ll Monotherapy and Dose Escalation
(NCT03114319)

The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and
preliminary efficacy in patients with advanced solid tumors.[8][9]
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Parameter

Finding

Reference

Patient Population

118 patients with advanced
solid tumors, most commonly
colorectal, GIST, and NSCLC.

[8]

Dosing Schedules

Variable schedules including
once or twice daily in 2 weeks
on/1 week off or 3 weeks on/1
week off cycles, and

continuous daily dosing.

[8]

Pharmacokinetics

Rapid absorption (median
Tmax ~1.1 hours), effective
median half-life of ~34 hours,
and near dose-proportional

exposure.

[8]

Safety and Tolerability

Most adverse events were
Grade 1/2 and consistent with
on-target SHP2 inhibition.
Common treatment-related
AEs included increased blood
creatine phosphokinase,
peripheral edema, diarrhea,

and acneiform dermatitis.

[8]

Efficacy

The best observed response

was stable disease (SD) in

20% of patients, with a median

duration of 4.9 months.

[8]

Pharmacodynamics

Evidence of SHP2 inhibition,
measured by a decrease in
DUSP6 expression, was

observed in the majority of

patients treated with doses =20

mg/day.

[8]

© 2025 BenchChem. All rights reserved. 7/13

Tech Support


https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Combination Therapy Trials

Based on strong preclinical rationale, TNO155 is being investigated in combination with various
other targeted and immunotherapies.

o With Spartalizumab (anti-PD-1): A phase 1b study (NCT04000529) showed acceptable
safety and tolerability.[10][11] At the recommended dose, the disease control rate (DCR) was
31.6%.[10]

o With Ribociclib (CDK4/6 inhibitor): The same phase 1b study (NCT04000529) also evaluated
this combination, demonstrating a DCR of 44.4% at the recommended dose.[10][11]

o With Adagrasib (KRAS G12C inhibitor): The KRYSTAL-2 trial (NCT04330664) is a phase 1/2
study evaluating this combination in patients with KRAS G12C-mutated advanced solid
tumors.[12] The rationale is that TNO155 may overcome resistance to KRAS G12C inhibition
by preventing SHP2-dependent feedback loops.[12]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are outlines of key experimental protocols used in the preclinical evaluation of TNO155.

Cell Proliferation Assay

This assay is used to determine the effect of TNO155 on the growth of cancer cell lines.
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Experiment Setup

1. Seed cancer cells
in 96-well plates

2. Add serial dilutions
of TNO155

3. Incubate for
72-96 hours

Data Acguisition

4. Add viability reagent
(e.g., CellTiter-Glo)

/5. Measure Iuminescence\
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Data Analysis

6. Plot dose-response
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7. Calculate IC50 value
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Diagram 3: General Workflow for a Cell Proliferation Assay.

Methodology:
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Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere
overnight.

The following day, the media is replaced with fresh media containing serial dilutions of
TNO155 or a vehicle control (e.g., DMSO).

The plates are incubated for a period of 72 to 96 hours.

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®
(Promega), which measures ATP levels as an indicator of metabolically active cells.

The resulting luminescence is measured using a plate reader.

Data is normalized to the vehicle control, and dose-response curves are generated to
calculate the half-maximal inhibitory concentration (IC50).

Immunoblotting

Immunoblotting (Western blotting) is used to assess the levels and phosphorylation status of
proteins within the SHP2 signaling pathway.

Methodology:

Cell Lysis: Cancer cells are treated with TNO155 or a vehicle control for a specified time.
Cells are then washed with cold PBS and lysed in a buffer containing protease and
phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a
protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
incubated with primary antibodies specific to the proteins of interest (e.g., anti-p-ERK, anti-
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total-ERK, anti-SHP2).

o Detection: The membrane is then incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a
chemiluminescent substrate.

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of TNO155 in animal models, typically
immunodeficient mice bearing human tumor xenografts.

Methodology:

o Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted
subcutaneously into immunodeficient mice.

o Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm3). Mice are then randomized into treatment and control groups.

o Treatment Administration: TNO155 is administered orally at a specified dose and schedule.
The control group receives a vehicle.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis
(e.g., immunoblotting).

o Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
treated groups to the control group.

Conclusion and Future Directions

TNO155 is a promising, first-in-class allosteric SHP2 inhibitor with a well-defined mechanism of
action and a favorable preclinical profile. Early clinical data have demonstrated its safety and
tolerability, along with evidence of target engagement. While monotherapy activity appears
modest, the strong scientific rationale and preclinical data supporting its use in combination
with other targeted agents and immunotherapies have paved the way for numerous ongoing
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clinical investigations.[4][9] The results of these combination studies will be critical in defining
the future clinical role of TNO155 and the broader therapeutic potential of SHP2 inhibition in
oncology. Further research is also warranted to identify predictive biomarkers of response and
resistance to TNO155-based therapies.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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